

# Application of Prussian Blue in Electrochemical Biosensors for Glucose Detection

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ferric Ferrocyanide*

Cat. No.: *B1143574*

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This document provides a detailed overview and experimental protocols for the application of Prussian Blue (PB) in the development of electrochemical biosensors for glucose detection. Prussian Blue, an inorganic coordination polymer with the formula  $\text{Fe}_4[\text{Fe}(\text{CN})_6]_3$ , serves as an excellent artificial peroxidase, facilitating the sensitive and selective detection of hydrogen peroxide ( $\text{H}_2\text{O}_2$ ), a byproduct of the enzymatic oxidation of glucose by glucose oxidase (GOx). This characteristic makes it a highly valuable material in the fabrication of first-generation amperometric glucose biosensors.

## Principle of Detection

The core principle of a Prussian Blue-based glucose biosensor lies in a two-step enzymatic and electrochemical reaction. First, glucose oxidase catalyzes the oxidation of glucose in the presence of oxygen to produce gluconic acid and hydrogen peroxide. Subsequently, the Prussian Blue-modified electrode facilitates the electrochemical reduction of the generated hydrogen peroxide at a low potential, which minimizes interference from other electroactive species commonly found in biological samples, such as ascorbic acid and uric acid.<sup>[1][2][3]</sup> The resulting reduction current is directly proportional to the glucose concentration in the sample.

## Performance Characteristics

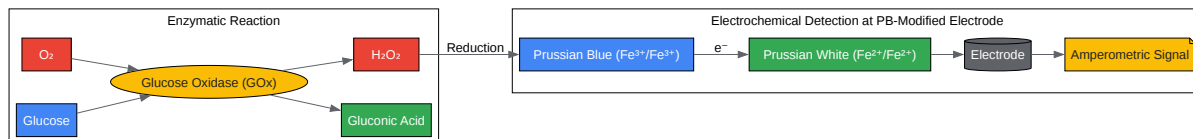
Prussian Blue-based glucose biosensors exhibit a range of performance characteristics depending on the specific fabrication method, including the electrode material and the

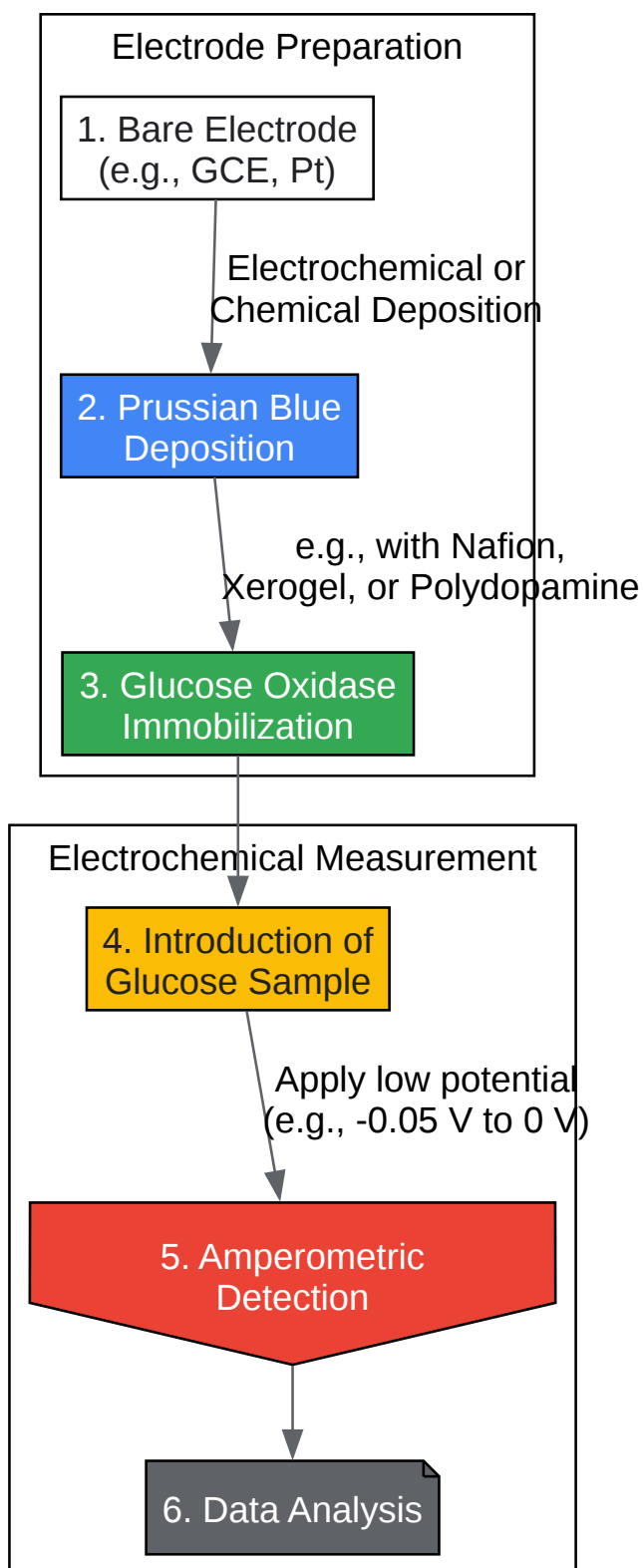
immobilization matrix for glucose oxidase. The following table summarizes the quantitative performance data from various studies.

Electrode Configuration	Linear Range (mM)	Limit of Detection ( $\mu\text{M}$ )	Sensitivity	Response Time (s)	Reference
GOx/PB/Graphene Oxide/Pt	0.002 - 0.02	1.35	$175 \times 10^{-2} \text{ A M}^{-1} \text{ cm}^{-2}$	5	[1]
GOx in Xerogel with PB on Electrode	0.01 - 1.0	Not Specified	$-161.51 \text{ mA M}^{-1}$	Not Specified	[4]
GOx in Xerogel with PB Nanoparticles	0.01 - 1.0	Not Specified	Higher than PB on electrode	Not Specified	[4]
GOx/PB/Au Nanostructures/Graphite Rod	0.025 - 1.0	8.8	Not Specified	Not Specified	[2]
GOx/Polyaniline/PB/Pt	Not Specified	Not Specified	Not Specified	Not Specified	[5]
GOx/Chitosan-AuNP/Au-PB/GCE	up to 3	Not Specified	up to $9.5 \mu\text{A mM}^{-1} \text{ cm}^{-2}$	< 10	[3]
GOx/Self-polymerized Dopamine/PB/GCE	0.2 - 3.4	46.2	$1.59 \text{ nA } \mu\text{M}^{-1}$	15	[6]
Ferrocene-modified GOx/PB array	0.1 - 50	75	Not Specified	Not Specified	[7]

## Signaling Pathway and Experimental Workflow

The diagrams below illustrate the signaling pathway of glucose detection and the general experimental workflow for constructing a Prussian Blue-based electrochemical biosensor.





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Address: 3281 E Guasti Rd

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